(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol
Descripción general
Descripción
(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol, also known as THIP, is a GABA(A) receptor agonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. THIP is a highly selective and potent agonist of the GABA(A) receptor, which is the primary inhibitory neurotransmitter in the central nervous system.
Mecanismo De Acción
(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol acts as a selective and potent agonist of the GABA(A) receptor. It enhances the inhibitory effects of GABA in the central nervous system, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission. This results in the anxiolytic, sedative, and anticonvulsant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This compound has been studied for its potential use in the treatment of alcohol withdrawal syndrome, depression, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol in lab experiments is its high selectivity and potency as a GABA(A) receptor agonist. This makes it a useful tool for studying the role of GABA in the central nervous system. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental animals.
Direcciones Futuras
For research on (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol could include further studies on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, studies on the long-term effects of this compound on the brain and behavior could provide valuable insights into its safety and efficacy as a potential therapeutic agent. Further studies on the mechanism of action of this compound could also lead to the development of more selective and potent GABA(A) receptor agonists for use in the treatment of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, depression, and schizophrenia.
Propiedades
IUPAC Name |
(3R)-1-(1,3-thiazol-5-ylmethyl)pyrrolidin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c11-7-1-2-10(4-7)5-8-3-9-6-12-8/h3,6-7,11H,1-2,4-5H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHVKMFIHYGJQ-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CN=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CN=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.